molecular formula C15H13BrOS B1273311 3-Bromo-4'-(ethylthio)benzophenone CAS No. 844879-52-3

3-Bromo-4'-(ethylthio)benzophenone

Cat. No.: B1273311
CAS No.: 844879-52-3
M. Wt: 321.2 g/mol
InChI Key: VTDWMJVTLSWLCW-UHFFFAOYSA-N
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Description

3-Bromo-4'-(ethylthio)benzophenone, also known as EB, is an organobromine compound and a member of the benzophenone family. It is a colorless solid that is soluble in organic solvents and is used in organic synthesis and as a reagent in various scientific research applications. EB is a versatile compound that can be used in a variety of laboratory experiments and has a range of biochemical and physiological effects.

Scientific Research Applications

Photoinitiators and Cross-linking Agents

This benzophenone derivative is used in the preparation of photoinitiators, including tetraalkylammonium salts for acrylate polymerization. It's also utilized in preparing photo-cleavable protein cross-linking agents, aiding in material sciences and biochemistry research (Sibi, 2000).

Generation and Interception of Isobenzofurans

In chemical synthesis, this compound is transformed into naphthalene derivatives by heating in tetrachloromethane with olefinic or acetylenic dienophiles. This process involves the generation of 1-phenylisobenzofuran by displacement of bromide, a mechanism crucial for the synthesis of complex organic compounds (Faragher & Gilchrist, 1976).

Photoluminescence Properties

Research into the photoluminescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound synthesized from a benzophenone derivative, reveals its potential in materials science. It exhibits significant fluorescence intensity changes between solution and solid states, indicating potential applications in optoelectronics and sensor technologies (Zuo-qi, 2015).

Stereochemistry in Hindered Benzophenones

The synthesis and resolution of various benzophenone derivatives have provided insights into the optical isomerism due to steric interactions in these compounds. This research is pivotal in understanding molecular configurations and their implications in chemical synthesis and pharmaceuticals (Narayanan, Selvarajan, & Swaminathan, 1968).

Future Directions

The future directions for “3-Bromo-4’-(ethylthio)benzophenone” could involve its use in various fields of research and industry . Its properties make it a potentially useful compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(3-bromophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDWMJVTLSWLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373662
Record name 3-Bromo-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-52-3
Record name 3-Bromo-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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